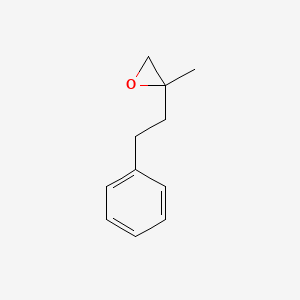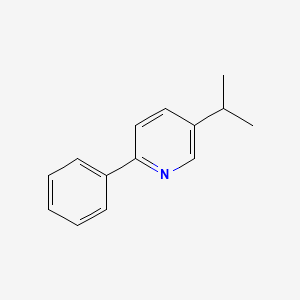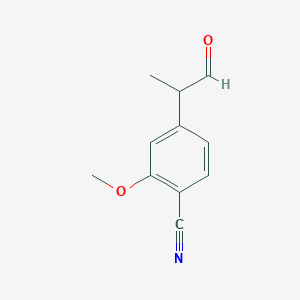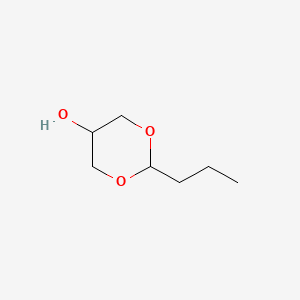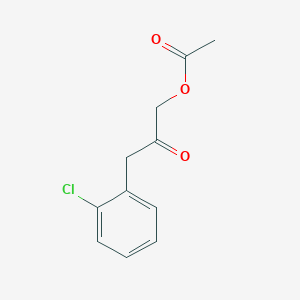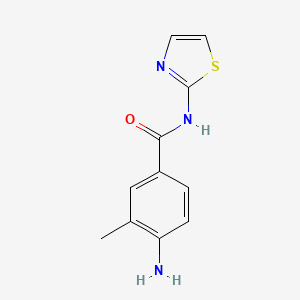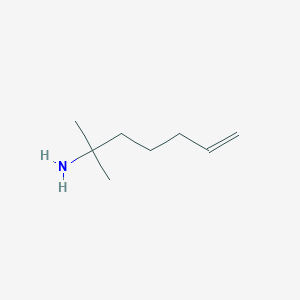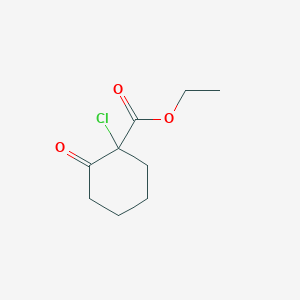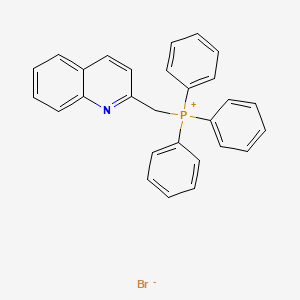
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is an organophosphorus compound with the molecular formula C26H21BrNP It is a quaternary phosphonium salt that features a triphenylphosphonium group attached to a quinolin-2-ylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE typically involves the reaction of triphenylphosphine with a quinolin-2-ylmethyl halide under suitable conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3P+Quinolin-2-ylmethyl halide→Triphenyl[(quinolin-2-yl)methyl]phosphanium halide
The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium group can facilitate the transport of the compound across lipid bilayers, allowing it to reach intracellular targets. The quinolin-2-ylmethyl moiety can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is unique due to the presence of the quinolin-2-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other phosphonium salts that lack this moiety. The quinoline ring can enhance the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73870-26-5 |
|---|---|
Molekularformel |
C28H23BrNP |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
triphenyl(quinolin-2-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C28H23NP.BrH/c1-4-13-25(14-5-1)30(26-15-6-2-7-16-26,27-17-8-3-9-18-27)22-24-21-20-23-12-10-11-19-28(23)29-24;/h1-21H,22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IYJLGAVCGKCKDE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


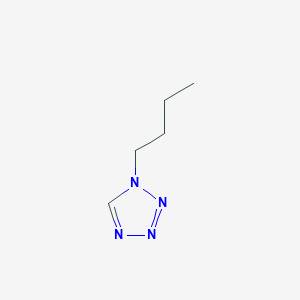
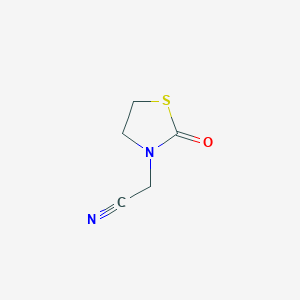

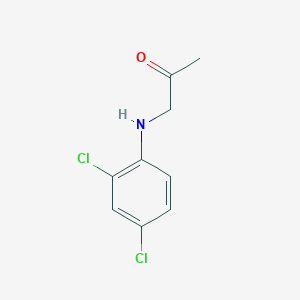
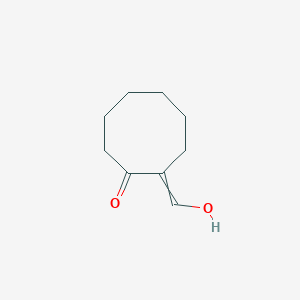
![4-[(Undec-10-en-1-yl)oxy]phenol](/img/structure/B8722135.png)
